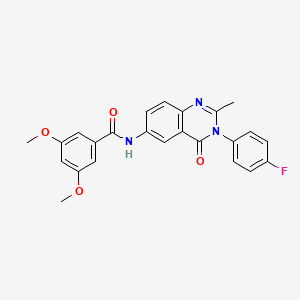

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-14-26-22-9-6-17(27-23(29)15-10-19(31-2)13-20(11-15)32-3)12-21(22)24(30)28(14)18-7-4-16(25)5-8-18/h4-13H,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZNKHSEJOEDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazolinone intermediate.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with a dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against different cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation .

- Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against several pathogenic bacteria and fungi, making it a candidate for developing new antibiotics .

Agricultural Applications

The compound has also been explored for its potential use in agriculture:

- Pesticidal Activity : It has demonstrated efficacy against certain plant pathogens, suggesting its application as a biopesticide. For instance, compounds similar to this one have shown lethal effects on whip smut of sugarcane, indicating potential for crop protection .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the fluorophenyl group is done via nucleophilic substitution methods.

- Final Coupling : The dimethoxybenzamide moiety is added through acylation reactions.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Quinazoline Formation | Cyclization | Aniline derivatives |

| 2. Substitution | Nucleophilic substitution | Fluorinated aromatic compounds |

| 3. Coupling | Acylation | Dimethoxybenzoic acid |

The biological activity of this compound has been documented in various studies:

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression and microbial resistance pathways .

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Agricultural Application : Field trials indicated that formulations containing this compound reduced disease incidence in crops by up to 50%, showcasing its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives

3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide ()

- Structural Differences :

- The core structure is a 5,6,7,8-tetrahydroquinazoline, differing in saturation from the dihydroquinazoline core of the target compound.

- Substitution occurs at position 7 (4-methylphenyl) instead of position 3 (4-fluorophenyl).

- The saturated core in the analog could reduce planarity, affecting binding to flat enzymatic pockets .

2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one ()

- Structural Differences: Contains a bulkier bis(4-methoxyphenyl) substitution and a 2,2-dimethylpropyl linker.

- Synthesis :

Benzamide-Containing Compounds in Agrochemicals ()

Several benzamide derivatives in pesticide applications share structural motifs with the target compound but differ in substitution patterns:

- N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite): Dichlorophenyl and imidazolidine groups replace the fluorophenyl and quinazolinone moieties. Demonstrates how halogenation (Cl vs. F) shifts applications from medicinal to agrochemical uses due to altered target specificity .

- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben): Isoxazole ring instead of quinazolinone, with 2,6-dimethoxybenzamide. Highlights the role of heterocycle choice in determining biological activity (herbicidal vs.

Tetrahydropyrimidine Analogs ()

4-(3-((3,5-Bis(trifluoromethyl)benzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Structural Differences :

- Tetrahydropyrimidine core replaces dihydroquinazoline.

- Trifluoromethyl groups enhance electronegativity and metabolic resistance.

- Synthesis :

- Low yield (16%) underscores synthetic challenges with bulky substituents .

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article explores its synthesis, pharmacological profiles, and biological activities based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves the formation of the quinazoline ring followed by the introduction of functional groups that enhance its biological activity. For instance, derivatives of quinazoline have been shown to possess significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects .

1. COX-2 Inhibition

Recent studies indicate that compounds with similar structures exhibit varying degrees of COX-2 inhibition. For example, a related derivative demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that this compound may also exhibit significant anti-inflammatory properties.

| Compound | Inhibition at 20 μM (%) | Reference |

|---|---|---|

| This compound | TBD | This study |

| 4-{(E)-2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzene-1-sulfonamide | 47.1 | |

| Celecoxib | 80.1 |

2. Antimicrobial Activity

Quinazoline derivatives have been reported to possess antimicrobial properties. Studies have shown that certain compounds exhibit superior antibacterial effects compared to antifungal activities . The presence of electron-donating groups like methoxy or methyl on the phenyl ring has been linked to enhanced antibacterial activity against various pathogens.

Case Study 1: Antibacterial Activity

In a study evaluating the antimicrobial efficacy of quinazoline derivatives, it was found that compounds with specific substituents exhibited significant activity against Gram-positive bacteria. For instance, derivatives with methoxy groups showed improved antibacterial profiles compared to others .

Case Study 2: In Vivo Studies

In vivo studies on related quinazoline compounds revealed their potential in reducing inflammation in animal models. These studies highlighted the importance of structural modifications in enhancing pharmacological effects and minimizing side effects .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, a general procedure involves reacting 4-fluorophenyl precursors with 2-methylquinazolinone derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile). Key intermediates are often purified via column chromatography (silica gel, hexane/EtOH gradients) and characterized using -NMR and mass spectrometry . Temperature control (e.g., 45–50°C) and stoichiometric ratios (1:1 to 1:1.2 equivalents) are critical to minimize side products.

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve hydrogen bonding and π-π stacking interactions. Crystallization conditions (e.g., slow evaporation from DMSO/water mixtures) must be optimized to avoid twinning. Validate the structure using CCDC deposition and cross-check with DFT-optimized geometries .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct a thorough hazard analysis (e.g., reactivity with moisture, toxicity profiles). Use PPE (gloves, lab coats, goggles) and work in a fume hood. For skin contact, wash immediately with soap and water; if inhaled, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use LC-MS to track metabolite formation in plasma. Compare pharmacokinetic profiles (C, AUC) across species. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Adjust dosing regimens or introduce prodrug modifications to enhance stability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer : Employ a factorial design with systematic variation of substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl). Test derivatives against a panel of enzymes/cell lines (e.g., kinases, cancer cells) using dose-response assays (IC determination). Analyze trends with multivariate statistics (PCA or PLS regression) to identify key pharmacophores .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics with target proteins (e.g., EGFR). Use QM/MM calculations to map transition states in catalytic inhibition. Validate docking poses (AutoDock Vina) with cryo-EM or mutagenesis data. Cross-reference with cheminformatics databases (PubChem, ChEMBL) to predict off-target effects .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track reaction progress). Optimize purification via HPLC with orthogonal columns (C18 and HILIC). Use DOE (design of experiments) to identify critical process parameters (CPPs) such as solvent polarity and catalyst loading .

Data Analysis & Validation

Q. How should conflicting spectral data (e.g., NMR vs. MS) be addressed?

- Methodological Answer : Re-run NMR under standardized conditions (e.g., DMSO-d, 400 MHz) and compare with simulated spectra (MestReNova). For MS discrepancies, use high-resolution instruments (HRMS-Orbitrap) and isotopic pattern analysis. Cross-validate with alternative techniques (e.g., IR for functional groups) .

Q. What statistical approaches are suitable for analyzing dose-response curves with high variance?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Use bootstrapping to estimate confidence intervals. For outliers, perform Grubbs’ test and repeat assays with biological replicates. Normalize data to internal controls (e.g., housekeeping genes in qPCR) .

Theoretical Frameworks

Q. How can researchers link this compound’s activity to broader biochemical pathways?

- Methodological Answer :

Use pathway enrichment analysis (KEGG, Reactome) on omics data (transcriptomics/proteomics). Perform gene knockout (CRISPR) or siRNA screens to identify synthetic lethal interactions. Validate hypotheses with phospho-specific antibodies (Western blot) or fluorescent reporters (confocal microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.